molecular formula C13H12FNO B8169952 (4-Ethynyl-3-fluorophenyl)(1-pyrrolidinyl)methanone

(4-Ethynyl-3-fluorophenyl)(1-pyrrolidinyl)methanone

Cat. No.: B8169952
M. Wt: 217.24 g/mol
InChI Key: PLYZNQUHYZLFIF-UHFFFAOYSA-N
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Description

(4-Ethynyl-3-fluorophenyl)(1-pyrrolidinyl)methanone is a synthetic organic compound that features a pyrrolidine ring attached to a fluorophenyl group with an ethynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynyl-3-fluorophenyl)(1-pyrrolidinyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Ethynyl-3-fluorophenyl)(1-pyrrolidinyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

(4-Ethynyl-3-fluorophenyl)(1-pyrrolidinyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Ethynyl-3-fluorophenyl)(1-pyrrolidinyl)methanone involves its interaction with specific molecular targets. The ethynyl and fluorophenyl groups can interact with enzymes or receptors, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethynyl-3-fluorophenyl)(1-pyrrolidinyl)methanone is unique due to the presence of both the ethynyl and fluorophenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-ethynyl-3-fluorophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-2-10-5-6-11(9-12(10)14)13(16)15-7-3-4-8-15/h1,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYZNQUHYZLFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)C(=O)N2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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